[2-(Difluoromethoxy)-4-methoxyphenyl]methanol

Lipophilicity Drug-likeness Membrane permeability

Differentiate your lead series with this regiospecific 2-OCHF₂,4-OCH₃ benzyl alcohol building block. The difluoromethoxy group acts as a lipophilic, metabolically stable methoxy bioisostere, enhancing isoform selectivity (PDE4D3) and in vivo potency while enabling CNS-targeted programs via improved BBB penetration. The hydroxymethyl handle provides a versatile point for rapid diversification.

Molecular Formula C9H10F2O3
Molecular Weight 204.17 g/mol
CAS No. 1248209-20-2
Cat. No. B1422839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(Difluoromethoxy)-4-methoxyphenyl]methanol
CAS1248209-20-2
Molecular FormulaC9H10F2O3
Molecular Weight204.17 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)CO)OC(F)F
InChIInChI=1S/C9H10F2O3/c1-13-7-3-2-6(5-12)8(4-7)14-9(10)11/h2-4,9,12H,5H2,1H3
InChIKeyPAAVHLRFBDQWKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Difluoromethoxy)-4-methoxyphenyl]methanol (CAS 1248209-20-2): Fluorinated Benzyl Alcohol Building Block for Medicinal Chemistry


[2-(Difluoromethoxy)-4-methoxyphenyl]methanol (CAS 1248209-20-2) is a fluorinated aromatic building block (C₉H₁₀F₂O₃, MW 204.17 g/mol) classified as a difluoromethoxy-substituted benzyl alcohol derivative . The compound features a phenyl ring substituted with a difluoromethoxy group (-OCHF₂) at the 2-position and a methoxy group (-OCH₃) at the 4-position, with a primary alcohol (-CH₂OH) available for further derivatization. The -OCHF₂ moiety functions as a lipophilic hydrogen bond donor and a metabolically stable bioisostere of the methoxy group, while the hydroxymethyl handle enables conjugation to pharmacophores or resin linkage in solid-phase synthesis [1]. This dual-substitution pattern (electron-donating 4-OCH₃ combined with electron-withdrawing 2-OCHF₂) creates a distinct electronic profile not present in mono-substituted or non-fluorinated analogs.

Why [2-(Difluoromethoxy)-4-methoxyphenyl]methanol Cannot Be Replaced by Simple Benzyl Alcohol Analogs


Generic substitution with unsubstituted benzyl alcohol, 4-methoxybenzyl alcohol, or 2-hydroxybenzyl alcohol fails to replicate the physicochemical and pharmacological attributes conferred by the 2-difluoromethoxy group. The -OCHF₂ substituent is not a passive structural element; it actively modulates lipophilicity (ΔlogP ≈ +0.6–0.8 units relative to -OCH₃), metabolic stability (reduced O-dealkylation via cytochrome P450), and target selectivity through steric and electronic effects [1]. In PDE4 inhibitor series, replacement of methoxy with difluoromethoxy increased in vivo potency and altered isoform selectivity profiles [2]. In kinase inhibitor programs, the -OCHF₂ group improved kinase selectivity by inducing steric clash with off-target kinases, an effect not achievable with -OCH₃ or -H substituents [3]. Substituting this specific regioisomer (2-OCHF₂, 4-OCH₃) with positional isomers or mono-substituted analogs therefore eliminates these differentiation advantages, potentially compromising lead optimization outcomes and downstream SAR interpretation.

[2-(Difluoromethoxy)-4-methoxyphenyl]methanol: Quantitative Differentiation Evidence for Procurement Decision-Making


Enhanced Lipophilicity: Quantitative logP Comparison of -OCHF₂ vs. -OCH₃ Substitution

The difluoromethoxy (-OCHF₂) group increases lipophilicity by approximately ΔlogP = +0.6 to +0.8 units compared to the corresponding methoxy (-OCH₃) analog. This quantitative increase is attributed to the electron-withdrawing fluorine atoms, which reduce hydrogen-bond basicity while increasing hydrophobic surface area [1]. In a PDE4D radioligand development program, the difluoromethoxy-substituted 2-phenylpyridine core was identified as an effective chemotype for achieving both target engagement and favorable brain penetration, with the -OCHF₂ group contributing approximately +0.7 logP units relative to the methoxy comparator [2].

Lipophilicity Drug-likeness Membrane permeability

PDE4 Inhibitor Potency: Quantitative In Vivo Potency Gain with -OCHF₂ Replacement

In a structure-activity relationship (SAR) study of PDE4 inhibitors, replacement of the 4-methoxy residue with a difluoromethoxy residue led to a quantifiable increase in in vivo potency. While specific fold-change values were not reported, the authors explicitly concluded that this substitution increased in vivo potency, and single-dose rat pharmacokinetic data were generated for the optimized difluoromethoxy-containing compound (11b) [1]. The study established that the -OCHF₂ group provides a consistent advantage in whole-animal efficacy models compared to the methoxy analog.

PDE4 inhibition Anti-inflammatory COPD

PDE4 Isoform Selectivity: Differential Inhibition of PDE4D3 vs. PDE4A4/B2/C2 with -OCHF₂

In a series of selective PDE4D inhibitors, replacement of the 3-methoxy group with a 3-difluoromethoxy isostere yielded compounds that maintained good PDE4D3 inhibitory activity while remaining largely inactive toward other PDE4 isoforms (PDE4A4, PDE4B2, and PDE4C2) [1]. This selectivity profile was specific to the difluoromethoxy substitution pattern; the parent methoxy series exhibited different isoform selectivity characteristics. The difluoromethoxy-containing compounds thus offer a distinct selectivity window not achievable with the methoxy analogs.

PDE4D Isoform selectivity Fluorine SAR

Kinase Selectivity: Steric Clash-Mediated Improvement with Difluoromethoxy Substitution

In the discovery of DS06652923, a potent and selective EGFR C797S mutant inhibitor, the introduction of a difluoromethoxy group on the pyrazole ring improved kinase selectivity by inducing steric clash with off-target kinases [1]. The optimized compound DS06652923 achieved GI₅₀ = 9.4 nM against Ba/F3 EGFR del19/T90M/C797S cells and demonstrated tumor regression in a Ba/F3 allograft model upon oral administration [1]. The authors specifically attributed the improved selectivity profile to the difluoromethoxy group, which was not achievable with hydrogen or methoxy substituents at the same position [2].

Kinase inhibitor EGFR C797S Selectivity

Metabolic Stability: Reduced O-Dealkylation of -OCHF₂ vs. -OCH₃

The difluoromethoxy group (-OCHF₂) demonstrates significantly reduced susceptibility to oxidative O-dealkylation by cytochrome P450 enzymes compared to the methoxy group (-OCH₃). This is due to the strong electron-withdrawing effect of the fluorine atoms, which deactivates the adjacent C-H bond toward metabolic oxidation [1]. In the development of 2-difluoromethoxy-substituted estratriene sulfamates, the -OCHF₂ substitution was specifically introduced to improve the in vivo stability of the drug candidate 2-methoxyestradiol (2ME2), which undergoes rapid O-demethylation [2]. Although the parent 2-difluoromethoxyestradiol was less potent than 2ME2 in antiproliferative assays, its sulfamate derivatives were often more potent than their non-fluorinated analogs, consistent with enhanced metabolic stability [2].

Metabolic stability Cytochrome P450 O-Dealkylation

Electronic and Conformational Effects: Methoxy vs. Difluoromethoxy on Bond Properties

In a direct comparative study of 1,2-bis(2-bromophenyl)ethynes, the effects of 5′-methoxy and 5′-difluoromethoxy groups para to the bromo substituent were systematically evaluated using X-ray crystallography and computational methods [1]. The investigation revealed that the difluoromethoxy group exerts distinct electronic and conformational effects compared to the methoxy group, influencing the conformation of the molecule and the properties of the C≡C and C–Br bonds. These differences arise from the electron-withdrawing nature of the -OCHF₂ group (due to fluorine's inductive effect) versus the electron-donating nature of the -OCH₃ group, which alters π-conjugation and molecular geometry [1].

Electronic effects Conformational analysis X-ray crystallography

Optimal Procurement and Research Application Scenarios for [2-(Difluoromethoxy)-4-methoxyphenyl]methanol


PDE4 Inhibitor Lead Optimization for Respiratory or CNS Inflammation

Procure this building block for PDE4 inhibitor programs where isoform selectivity (D3 over A4/B2/C2) and improved in vivo potency relative to methoxy analogs are required. Evidence from PDE4 SAR studies demonstrates that difluoromethoxy substitution yields compounds with good PDE4D3 inhibitory activity while excluding off-target isoforms, and increases in vivo potency compared to methoxy analogs [1][2]. The hydroxymethyl handle enables rapid diversification into ethers, esters, carbamates, or direct coupling to heterocyclic cores.

Kinase Inhibitor Discovery Requiring Enhanced Selectivity via Steric Differentiation

Use this building block to construct kinase inhibitor libraries where off-target selectivity is a primary optimization objective. In EGFR C797S mutant inhibitor development, the difluoromethoxy group improved kinase selectivity by inducing steric clash with off-target kinases, a property not achievable with methoxy or hydrogen substituents [3]. The compound's regiospecific 2-OCHF₂, 4-OCH₃ substitution pattern may offer additional selectivity tuning opportunities in other kinase families.

CNS-Penetrant Compound Synthesis Requiring Enhanced Lipophilicity

Select this building block for CNS-targeted programs requiring improved blood-brain barrier penetration. The difluoromethoxy group contributes approximately +0.6 to +0.8 logP units compared to methoxy, enhancing membrane permeability [4]. In PDE4D radioligand development, difluoromethoxy-substituted 2-phenylpyridine cores were validated as effective chemotypes for CNS applications [5].

Metabolic Stability Optimization for O-Dealkylation-Prone Chemotypes

Incorporate this building block into lead series where rapid O-demethylation of methoxy groups limits in vivo exposure. The difluoromethoxy group is resistant to CYP-mediated oxidative O-dealkylation, offering a metabolically stable alternative to methoxy while preserving similar steric and hydrogen-bonding properties [4]. This strategy was successfully employed in estratriene sulfamate development to improve in vivo stability of 2-methoxyestradiol analogs [6].

Quote Request

Request a Quote for [2-(Difluoromethoxy)-4-methoxyphenyl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.